Fmoc-D-Ser(Po(Obzl)Oh)-OH
Overview
Description
Fmoc-D-Ser(Po(Obzl)Oh)-OH: is a derivative of serine, an amino acid, which is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Ser(Po(Obzl)Oh)-OH typically involves the protection of the serine hydroxyl group with a benzyl group (Obzl) and the addition of a phosphate group (Po). The Fmoc group is then introduced to protect the amino group. The reactions are usually carried out under anhydrous conditions using reagents like diisopropylcarbodiimide (DIC) and dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound would involve large-scale synthesis using automated peptide synthesizers. The process would be optimized for yield and purity, often involving multiple purification steps such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group of serine can be oxidized to form a ketone or aldehyde.
Reduction: The phosphate group can be reduced to a hydroxyl group.
Substitution: The benzyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like trifluoroacetic acid (TFA) for deprotection.
Major Products:
- Oxidation products include ketones or aldehydes.
- Reduction products include alcohols.
- Substitution products depend on the substituent introduced.
Scientific Research Applications
Chemistry: Fmoc-D-Ser(Po(Obzl)Oh)-OH is used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis (SPPS).
Biology: In biological research, this compound can be used to study protein-protein interactions and enzyme-substrate interactions.
Industry: Used in the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of Fmoc-D-Ser(Po(Obzl)Oh)-OH involves its incorporation into peptides during synthesis. The Fmoc group protects the amino group during chain elongation and is removed under mild conditions to allow further reactions. The phosphate and benzyl groups provide additional stability and functionality to the peptide.
Comparison with Similar Compounds
Fmoc-D-Ser(OH)-OH: Lacks the phosphate and benzyl groups.
Fmoc-L-Ser(Po(Obzl)Oh)-OH: The L-isomer of the compound.
Boc-D-Ser(Po(Obzl)Oh)-OH: Uses a different protecting group (Boc) instead of Fmoc.
Uniqueness: Fmoc-D-Ser(Po(Obzl)Oh)-OH is unique due to its specific protecting groups, which provide stability and ease of removal, making it ideal for peptide synthesis.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24NO8P/c27-24(28)23(16-34-35(30,31)33-14-17-8-2-1-3-9-17)26-25(29)32-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)(H,30,31)/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPUWGDUVAAWJY-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(O)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COP(=O)(O)OC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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